Ethyl 6-chloro-4-methylpyridine-2-carboxylate
CAS No.: 1122090-50-9
Cat. No.: VC2838916
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1122090-50-9 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | ethyl 6-chloro-4-methylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | OHUJWVBOFOMHFC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC(=CC(=C1)C)Cl |
Canonical SMILES | CCOC(=O)C1=NC(=CC(=C1)C)Cl |
Introduction
Chemical Structure and Properties
Physical and Chemical Characteristics
Ethyl 6-chloro-4-methylpyridine-2-carboxylate is characterized by its molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . The compound typically appears as a white powder and contains several functional groups that contribute to its unique reactivity patterns and applications in pharmaceutical synthesis . Its chemical structure includes a pyridine core with strategically positioned substituents that allow for various chemical transformations.
Table 1: Physical Properties of Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Property | Value |
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Physical State | White powder |
Molecular Weight | 199.63 g/mol |
Boiling Point | 311.538°C at 760mmHg |
Storage Condition | Room temperature |
Purity (Commercial) | Typically ≥98% |
Structural Identifiers
For identification and reference purposes, several chemical identifiers are associated with Ethyl 6-chloro-4-methylpyridine-2-carboxylate, providing standardized ways to identify and catalog this compound in chemical databases and literature.
Table 2: Chemical Identifiers of Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Synthesis Methods
Laboratory Synthesis
The synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate can be accomplished through various methodologies, with several approaches documented in the literature. One common synthetic route involves reactions with pyridine derivatives that introduce the necessary functional groups in the desired positions.
A documented synthetic process involves using 2-methyl-6-chloro-pyridine derivatives as starting materials. In this approach, the carboxylic acid functionality can be introduced through appropriate transformations, followed by esterification to yield the target compound . The synthesis typically requires careful control of reaction conditions to ensure selectivity and optimal yield.
Applications in Pharmaceutical Research
Role as a Chemical Intermediate
Ethyl 6-chloro-4-methylpyridine-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibacterial agents. Its functional groups provide multiple sites for further chemical modifications, making it a versatile building block in organic synthesis.
Current Research and Future Perspectives
Recent Research Developments
Recent research has expanded the applications of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, particularly in the field of cancer immunotherapy. The compound's incorporation into cyano cyclobutyl compounds for Cbl-b inhibition represents a significant advancement in using this chemical intermediate for targeted therapeutic development .
The ubiquitin proteasome pathway, which involves E3 ligases like Cbl-b, plays a crucial role in protein regulation and catabolism . By developing inhibitors that target specific E3 enzymes, researchers aim to modulate protein function in a way that can enhance immune responses against cancer cells. Ethyl 6-chloro-4-methylpyridine-2-carboxylate serves as a key building block in creating these specialized inhibitors .
Future Research Directions
The versatility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate suggests several promising research directions:
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Development of improved synthetic routes to enhance yield, reduce production costs, and increase accessibility for research and industrial applications.
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Further exploration of structure-activity relationships of derivatives to identify compounds with enhanced pharmacological properties.
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Expansion of applications beyond Cbl-b inhibitors to other enzyme targets relevant to cancer and infectious diseases.
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Investigation of potential combination therapies involving compounds derived from Ethyl 6-chloro-4-methylpyridine-2-carboxylate, particularly in the context of cancer immunotherapy, including possible combinations with cancer vaccines or oncolytic viruses as suggested in recent patent literature .
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